molecular formula C12H9N3OS B6252497 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 1547639-28-0

5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B6252497
CAS RN: 1547639-28-0
M. Wt: 243.3
InChI Key:
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Description

5-(Furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as 5-FTPT) is a heterocyclic thiol compound that has recently been studied for its potential applications in a variety of scientific research areas. 5-FTPT has been observed to exhibit various biochemical and physiological effects, and has been studied for its use in various lab experiments.

Scientific Research Applications

5-FTPT has been studied for its potential applications in a variety of scientific research areas. For example, the compound has been studied for its potential use as a corrosion inhibitor in metal alloys, as well as for its potential use in the synthesis of other compounds. Additionally, 5-FTPT has been studied for its potential use in the synthesis of nanomaterials, as well as for its potential use as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-FTPT is not fully understood, however, it is believed to be due to its ability to interact with proteins and other biomolecules. Specifically, 5-FTPT has been observed to interact with cysteine residues in proteins, leading to the formation of disulfide bonds. Additionally, 5-FTPT has been observed to interact with other biomolecules, such as DNA, RNA, and lipids, leading to the formation of covalent bonds.
Biochemical and Physiological Effects
5-FTPT has been observed to exhibit various biochemical and physiological effects. For example, the compound has been observed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 5-FTPT has been observed to exhibit anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The use of 5-FTPT in lab experiments has both advantages and limitations. One advantage of using 5-FTPT in lab experiments is that the compound can be synthesized relatively easily using a three-step synthesis process. Additionally, the compound has been observed to exhibit various biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to using 5-FTPT in lab experiments. For example, the compound is not very stable and is prone to degradation over time. Additionally, the compound is not very soluble in water, making it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving 5-FTPT. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as to identify additional biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further research could be conducted to identify potential applications of 5-FTPT in the fields of medicine and biotechnology. Finally, further research could be conducted to identify potential toxicity and safety issues associated with the compound.

Synthesis Methods

5-FTPT can be synthesized using a three-step synthesis process. The first step involves the preparation of 5-chloro-4-phenyl-4H-1,2,4-triazole-3-thiol (5-CPT) from the reaction of 4-chlorophenyl isocyanate with sodium thiocyanate in an aqueous solution. The second step involves the reaction of 5-CPT with furan in anhydrous acetonitrile to yield 5-FTPT. The third step involves the purification of the compound by recrystallization from a mixture of ethyl acetate and hexane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of furfurylamine with phenyl isothiocyanate to form 5-(furan-3-yl)-4-phenyl-1,2,4-triazole-3-thiol, which is then oxidized to the desired compound using hydrogen peroxide and acetic acid.", "Starting Materials": [ "Furfurylamine", "Phenyl isothiocyanate", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Furfurylamine is reacted with phenyl isothiocyanate in the presence of a suitable solvent and base to form 5-(furan-3-yl)-4-phenyl-1,2,4-triazole-3-thiol.", "Step 2: The resulting compound is then oxidized using hydrogen peroxide and acetic acid to form 5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1547639-28-0

Product Name

5-(furan-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C12H9N3OS

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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